2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13459279
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 2-amino-1-[4-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H27N3O/c1-2-19(13-15-6-4-3-5-7-15)14-16-8-10-20(11-9-16)17(21)12-18/h3-7,16H,2,8-14,18H2,1H3 |
| Standard InChI Key | OGEHXQPVXHKHNA-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCN(CC1)C(=O)CN)CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCN(CC1)C(=O)CN)CC2=CC=CC=C2 |
Introduction
2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanone is a complex organic compound that incorporates a piperidine ring, a benzyl-ethyl-amino group, and an ethanone moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly due to its structural features that allow for interaction with various biological targets.
Synthesis and Chemical Reactions
The synthesis of compounds with similar structures typically involves multi-step synthetic routes. These processes may require specific reaction conditions such as temperature control, solvent choice, and catalyst presence to optimize yields and purity. The use of analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry is essential to confirm the structure of the synthesized compound.
Biological Activity and Applications
Compounds with piperidine rings and amino groups are often studied for their biological activity, including receptor-ligand interactions. They may function as agonists or antagonists, influencing various biochemical pathways depending on their specific application context. For instance, they might modulate neurotransmitter systems or enzyme activities relevant to pharmacological effects.
Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume